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Compound of Interest

(R)-2-(Aminomethyl)-1-N-Boc-
Compound Name:
piperidine

Cat. No.: B112904

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical characterization of (R)-2-(Aminomethyl)-1-N-Boc-piperidine, a chiral building
block of significant interest in medicinal chemistry and drug discovery.

Chemical and Physical Properties

(R)-2-(Aminomethyl)-1-N-Boc-piperidine, also known as (R)-tert-butyl 2-
(aminomethyl)piperidine-1-carboxylate, is a carbamate-protected derivative of the chiral
piperidine, (R)-2-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group
renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at the primary
amine of the aminomethyl group.

Table 1: Physicochemical Properties of (R)-2-(Aminomethyl)-1-N-Boc-piperidine and Related
Compounds
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(R)-2-(Aminomethyl)-1-N- o) 2-(Aminomethyl)-1-N-

Property . Boc-piperidine
Boc-piperidine hvdrochlorid
ydrochloride

CAS Number 683233-14-9[1] 370069-31-1
Molecular Formula C11H22N202[1] C11H23CIN202
Molecular Weight 214.30 g/mol [1] 250.77 g/mol
Appearance - White powder[2]
Melting Point Not available 147-151 °CJ[2]
Boiling Point 299.4 °C at 760 mmHg|3] Not available

Solubili Soluble in methanol and MDC.  The hydrochloride salt form
olubili
Y [4] ensures improved solubility.[2]

Synthesis and Reactivity

The synthesis of enantiomerically pure (R)-2-(Aminomethyl)-1-N-Boc-piperidine is a key step
in its utilization as a chiral building block. Several synthetic strategies can be envisioned, often
starting from readily available chiral precursors.

Synthetic Approach from L-Glutamic Acid

A multi-step synthesis starting from the natural amino acid L-glutamic acid provides a viable
route to enantiomerically pure 3-amino piperidine derivatives, and a similar strategy could be
adapted for the 2-substituted analog. This approach involves a sequence of reactions including
esterification, Boc-protection, reduction of the carboxylic acid functionalities to alcohols,
conversion of the diol to a ditosylate, and subsequent cyclization with an appropriate amine.

Experimental Protocol: General Synthesis of N-Boc-piperidine derivatives from L-Glutamic Acid

This protocol outlines the key steps that could be adapted for the synthesis of the target
molecule.

o Esterification of L-Glutamic Acid: L-glutamic acid is converted to its corresponding dimethyl
ester.
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» N-Boc Protection: The amino group of the diester is protected using di-tert-butyl dicarbonate
((Boc)20) in the presence of a base like triethylamine and a catalytic amount of 4-
dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (CH2Clz). The reaction
mixture is typically stirred at room temperature.

o Reduction of the Diester: The protected diester is reduced to the corresponding diol using a
reducing agent like sodium borohydride (NaBHa4) in methanol.

» Ditosylation of the Diol: The primary hydroxyl groups of the diol are converted to tosylates
using p-toluenesulfonyl chloride in the presence of a base.

o Cyclization: The resulting ditosylate undergoes intramolecular cyclization to form the
piperidine ring.

Logical Relationship of the Synthetic Pathway from L-Glutamic Acid

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Starting Material

L-Glutamic Acid

. Esterification

Synthetic Steps

Esterification

l

N-Boc Protection

l

Reduction to Diol

:

Ditosylation

:

Cyclization

. Cyclization

Product

(R)-2-(Aminomethyl)-1-N-Boc-piperidine

Click to download full resolution via product page

Caption: Synthetic route from L-Glutamic Acid.
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Reactivity of the Boc-Protected Piperidine

The Boc group is stable under a variety of reaction conditions, including those involving
nucleophiles and bases, making it an excellent protecting group for the piperidine nitrogen. The
primary aminomethyl group, however, remains reactive and can participate in various chemical
transformations.

Deprotection: The Boc group can be readily removed under acidic conditions, typically using
trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the free piperidine.

Spectroscopic Data

While a comprehensive set of experimental spectra for (R)-2-(Aminomethyl)-1-N-Boc-
piperidine is not readily available in the public domain, the expected spectroscopic features
can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for (R)-2-(Aminomethyl)-1-N-Boc-piperidine
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Technique

Functional Group

Expected Chemical Shift /
Wavenumber

1H NMR

Boc group (-C(CHs)3)

~1.4 ppm (singlet, 9H)

Piperidine ring protons (-CHz-,
-CH-)

1.2-1.8 ppm, 2.7 - 4.1 ppm
(multiplets)

Aminomethyl protons (-CH2-
NH2)

~2.6 - 3.2 ppm (multiplet, 2H)

Amine proton (-NHz2)

Broad singlet, variable

chemical shift

~28.5 ppm

3C NMR Boc group (-C(CHs)3)
Boc group (quaternary C) ~79.5 ppm

Boc group (C=0) ~155 ppm

Piperidine ring carbons ~20 - 55 ppm
Aminomethyl carbon (-CH2- 45 ppm

NH2)

IR Spectroscopy

N-H stretch (amine)

3300-3500 cm-* (medium)

C-H stretch (alkane)

2850-2980 cm™1 (strong)

C=0 stretch (carbamate)

~1680-1700 cm~1 (strong)

N-H bend (amine)

1590-1650 cm~1 (medium)

Mass Spectrometry

[M+H]* (protonated molecule)

m/z = 215.17

[M-Boc+H]*

m/z = 115.12

Experimental Protocol: General Procedure for NMR, IR, and MS Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs, DMSO-ds).
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o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field
spectrometer.

e Infrared (IR) Spectroscopy:

o Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet
(if solid) in the sample holder of an FTIR spectrometer.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.
e Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,
methanol, acetonitrile).

o Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass
spectrometer in positive ion mode.

Experimental Workflow for Spectroscopic Analysis

Spectroscopic Analysis Data Output

Sample Preparatmn/V
Compound [
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Caption: Workflow for spectroscopic analysis.

Applications in Drug Discovery and Development

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in
numerous approved drugs and clinical candidates.[5] The chiral nature of (R)-2-
(Aminomethyl)-1-N-Boc-piperidine makes it a valuable building block for the synthesis of
enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing
off-target effects.

This compound serves as a key intermediate in the synthesis of various therapeutic agents,
including those targeting the central nervous system.[5] The aminomethyl group provides a
handle for further functionalization, allowing for the construction of diverse libraries of
compounds for screening against various biological targets. For instance, piperidine-based
structures have shown promise in the development of analgesics, anti-inflammatory drugs, and
agents for neuropharmacology and cancer.[2]

While specific signaling pathways involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine are not
extensively documented, its utility as a scaffold suggests its potential incorporation into
molecules designed to interact with a variety of biological targets, such as G-protein coupled
receptors (GPCRSs), ion channels, and enzymes.

Signaling Pathway Diagram: General GPCR Antagonism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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